Negligible Affinity for 5-HT1D/1B Receptors Contrasts with Active 2-Aminoimidazole GPCR Ligands
N-Phenyl-1H-imidazol-2-amine exhibits a profoundly weak binding affinity for the human 5-hydroxytryptamine 1D (5-HT1D) receptor, with a measured Ki of >30,000 nM (>30 µM) [1]. This stands in stark contrast to its close structural relative, the 4,5-dihydro analog (N-phenyl-4,5-dihydro-1H-imidazol-2-amine), which is a core scaffold for potent and selective ligands targeting alpha-2 adrenergic and IP receptors, often achieving Ki values in the low nanomolar range [2]. This data directly quantifies the functional consequence of the oxidation state of the imidazole ring, establishing that the aromatic N-Phenyl-1H-imidazol-2-amine is not a suitable surrogate for applications requiring high-affinity binding to these specific aminergic GPCR targets [3].
| Evidence Dimension | Binding Affinity (Ki) to Human 5-HT1D Receptor |
|---|---|
| Target Compound Data | Ki > 30,000 nM |
| Comparator Or Baseline | N-phenyl-4,5-dihydro-1H-imidazol-2-amine (class baseline for potent ligands: low nM range) |
| Quantified Difference | >1000-fold lower affinity for target compound |
| Conditions | Radioligand binding assay, human cloned receptor |
Why This Matters
This evidence allows researchers to immediately exclude N-Phenyl-1H-imidazol-2-amine as a lead-like molecule for 5-HT1D/1B or related GPCR programs, preventing wasted resources on a scaffold that is functionally inert in this context.
- [1] BindingDB. BDBM50151709: (4,5-Dihydro-1H-imidazol-2-yl)-phenyl-amine. Ki data for 5-HT1D and 5-HT1B receptors. View Source
- [2] Clark, R. D., et al. (2004). Discovery and SAR Development of 2‐(Phenylamino)imidazolines as Prostacyclin Receptor Antagonists. ChemInform, 35(42). View Source
- [3] Patent EP1339694. Substituted 2-phenylaminoimidazoline phenyl ketone derivatives as IP antagonists. View Source
